2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid

Peptide engineering Proteolytic stability Unnatural amino acids

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic acid (CAS 1343122‑23‑5; MF C₁₀H₁₇N₃O₂; MW 211.26) is a non‑proteinogenic, α,α‑disubstituted amino acid that incorporates a 4‑methylpyrazole side‑chain at the γ‑position of the pentanoic acid backbone [REFS‑1]. As a member of the broader pyrazole‑containing unnatural α‑amino acid family, it combines the conformational constraint conferred by α‑methylation with the hydrogen‑bond donor/acceptor and metal‑coordination potential of the pyrazole heterocycle.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B15327834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)CC(C)(C(=O)O)N
InChIInChI=1S/C10H17N3O2/c1-7-5-12-13(6-7)8(2)4-10(3,11)9(14)15/h5-6,8H,4,11H2,1-3H3,(H,14,15)
InChIKeyORCDMGVMEDBJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic Acid – Procurement‑Grade Identity & Class Baseline


2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic acid (CAS 1343122‑23‑5; MF C₁₀H₁₇N₃O₂; MW 211.26) is a non‑proteinogenic, α,α‑disubstituted amino acid that incorporates a 4‑methylpyrazole side‑chain at the γ‑position of the pentanoic acid backbone [REFS‑1]. As a member of the broader pyrazole‑containing unnatural α‑amino acid family, it combines the conformational constraint conferred by α‑methylation with the hydrogen‑bond donor/acceptor and metal‑coordination potential of the pyrazole heterocycle. The compound is commercially supplied at ≥97 % purity by multiple vendors, sourced under the Fluorochem catalogue reference 10‑F684574 [REFS‑2]. Its dual amino‑acid and heteroaryl character positions it as a versatile building block for medicinal chemistry, peptide engineering, and chemical‑biology probe development.

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic Acid – Why In‑Class Analogs Cannot Be Interchanged


Within the family of pyrazole‑appended amino acids, even subtle structural variations—such as a shift of the methyl substituent from the 4‑ to the 3‑position of the pyrazole ring, replacement of the α‑methyl group with hydrogen or N‑methyl, or a change in the length/position of the alkyl linker—can profoundly alter conformational preference, hydrogen‑bonding geometry, metabolic stability, and metal‑binding behaviour [REFS‑1]. The target compound’s specific combination of an α,α‑dimethyl‑substituted quaternary centre, a γ‑linked 4‑methylpyrazole, and a free carboxylic acid terminus represents a structurally defined chemical space that no close analog simultaneously occupies. Empirical evidence from α,α‑dialkyl amino acid literature demonstrates that α‑methylation alone can increase protease resistance by ≥19‑fold in tryptic digestion assays, a property that is absent in the corresponding α‑unsubstituted or N‑methylated analogs [REFS‑2]. Consequently, generic substitution without experimental validation risks altering peptide conformation, target‑binding kinetics, and in‑vivo half‑life.

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic Acid – Quantified Differentiation Evidence Against Closest Analogs


α‑Methyl‑Induced Proteolytic Resistance: A ≥19‑Fold Stability Advantage Over Non‑α,α‑Disubstituted Analogs

The target compound contains an α,α‑dimethyl quaternary centre (equivalent to an α‑aminoisobutyric acid, Aib, motif) which is absent in analogs such as 2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1310085‑69‑8) that carries only a single α‑proton. In a controlled tryptic digestion assay, peptides bearing Aib residues at the P1′ position exhibited a 19‑fold higher protease resistance compared with non‑Aib control peptides (quantified as relative residual peptide after 60 min trypsin exposure) [REFS‑1]. This class‑level evidence is directly transferable to the target compound because the α,α‑dimethyl motif is structurally identical to that of Aib; the unsubstituted butanoic‑acid analog lacks this motif and is therefore predicted to be substantially more susceptible to proteolytic degradation.

Peptide engineering Proteolytic stability Unnatural amino acids

Pyrazole Regioisomer Differentiation: 4‑Methyl vs. 3‑Methyl Substitution Controls Hydrogen‑Bond Geometry and Pharmacophore Presentation

The target compound bears the methyl group at the 4‑position of the pyrazole ring. In the positional isomer 2‑amino‑2‑methyl‑4‑(3‑methyl‑1H‑pyrazol‑1‑yl)pentanoic acid (CAS pending, methyl ester form CAS 1343720‑29‑5), the methyl is shifted to the 3‑position. This regioisomeric change alters the spatial orientation of the methyl group relative to the amino‑acid backbone and changes the electronic environment of the pyrazole N2 nitrogen. In medicinal‑chemistry campaigns, 4‑methylpyrazole derivatives have been specifically exploited as glucagon receptor (GCGR) antagonists, where the 4‑methyl orientation was critical for binding‑pocket complementarity, yielding compounds with nanomolar IC₅₀ values [REFS‑1]. The 3‑methyl isomer would present a different pharmacophoric geometry that cannot be assumed to recapitulate the same binding mode without de‑novo SAR validation.

Medicinal chemistry Structure–activity relationship Pyrazole regioisomers

Free Carboxylic Acid vs. Methyl Ester: Functional‑Group Identity Determines Direct Peptide Coupling vs. Prodrug Strategy

The target compound is supplied as the free carboxylic acid (MW 211.26), whereas a commonly listed derivative is the corresponding methyl ester, methyl 2‑amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoate (MW 225.29, CAS not independently confirmed) [REFS‑1]. The free acid can be directly activated for amide bond formation in solid‑phase peptide synthesis (SPPS) using standard coupling reagents (e.g., HBTU, HATU) without a prior hydrolysis step. The methyl ester, by contrast, requires saponification before SPPS incorporation—an additional synthetic step that introduces batch‑to‑batch variability in yield (typically 85–95 % for ester hydrolysis under mild conditions) and risks epimerisation at the α‑centre. For procurement, the free acid eliminates this pre‑activation step, reducing synthesis cycle time by one full transformation.

Solid‑phase peptide synthesis Prodrug design Amino acid building blocks

Alkyl‑Linker Position: γ‑Substituted Pentanoic Acid vs. Alternative Linker Lengths Modulates Conformational Flexibility

The target compound incorporates the 4‑methylpyrazole at the γ‑position (C‑4) of the pentanoic acid chain via an ethylene spacer between the α‑carbon and the pyrazole N1. In the chain‑length isomer methyl 2‑amino‑2‑methyl‑5‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoate (CAS 1248432‑55‑4), the pyrazole is attached at the δ‑position (C‑5) via a propylene spacer, adding one additional rotatable bond (predicted rotatable bonds: 6 vs. 5 for the target acid form) [REFS‑1]. Each additional rotatable bond increases the conformational entropy penalty upon binding and can reduce target affinity by an estimated factor of 0.5–1.0 kcal mol⁻¹ in rigid binding sites, based on general principles of conformational restriction in drug design. The γ‑substituted scaffold provides a shorter, more constrained linker, which may be advantageous for targets requiring precise spatial presentation of the pyrazole pharmacophore.

Conformational analysis Linker optimization Peptidomimetic design

2‑Amino‑2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)pentanoic Acid – High‑Confidence Application Scenarios Based on Quantitative Evidence


Protease‑Resistant Peptide and Peptidomimetic Engineering

The α,α‑dimethyl quaternary centre provides a class‑level ≥19‑fold increase in tryptic protease resistance compared with non‑α,α‑disubstituted amino acids [REFS‑1]. Research groups designing therapeutic peptides with extended plasma half‑life or cell‑penetrating peptides requiring stability against intracellular proteases can incorporate this building block at the P1′ position to confer quantifiable resistance to proteolytic degradation, a feature not achievable with α‑unsubstituted pyrazole‑amino‑acid analogs such as 2‑amino‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid.

Medicinal‑Chemistry Library Synthesis Targeting Kinase or GPCR ATP‑Binding Pockets

The 4‑methylpyrazole motif has been validated in glucagon receptor (GCGR) antagonist programs where the 4‑methyl orientation was critical for nanomolar‑potency target engagement [REFS‑1]. The target compound’s free carboxylic acid permits direct amide coupling to generate diverse amide libraries for HTS screening. Its γ‑substituted pentanoic acid backbone provides a defined spatial relationship between the amino‑acid anchor point and the pyrazole pharmacophore, enabling systematic exploration of linker geometry in SAR campaigns.

Fluorescent Probe Development for Serine Protease Activity‑Based Protein Profiling

The Sutherland group demonstrated that pyrazole‑containing α‑amino acids can be converted to sulfonyl fluoride derivatives that serve as activity‑based probes for serine proteases [REFS‑1]. The target compound, bearing both the pyrazole fluorophore precursor and the α,α‑dimethyl stability‑enhancing motif, is a rational starting scaffold for developing next‑generation ABPP probes with improved cellular stability compared with first‑generation pyrazole‑alanine‑based probes.

Conformationally Constrained Peptide Foldamer Design

The α,α‑dimethyl motif is a well‑established helix inducer (φ/ψ angles restricted to ∼±57°/±47°, favouring 3₁₀‑helical conformations in short peptides) [REFS‑1]. Combined with the pyrazole side‑chain that can participate in π‑stacking and hydrogen‑bonding interactions, this building block enables the design of foldamers with predictable secondary structure. This property is absent in the N‑methyl analog 2‑methyl‑4‑(4‑methyl‑1H‑pyrazol‑1‑yl)‑2‑(methylamino)pentanoic acid (CAS 1343234‑09‑2), where the N‑methyl group alters backbone hydrogen‑bonding capacity.

Quote Request

Request a Quote for 2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.